Vitamin K2

Description

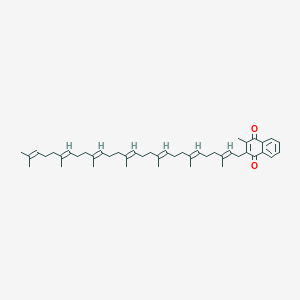

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859551 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6041-00-5 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotechnological Production of Menaquinone 7

Endogenous Biosynthetic Pathways

Menaquinone biosynthesis in prokaryotes proceeds through distinct enzymatic routes for the naphthoquinone ring and the polyisoprenoid side chain.

Menaquinone Biosynthesis in Prokaryotes

Prokaryotes primarily utilize two distinct pathways for the synthesis of the menaquinone core structure.

Classical Menaquinone Pathway (e.g., E. coli, B. subtilis)

The classical menaquinone pathway, found in bacteria such as Escherichia coli and Bacillus subtilis, begins with chorismate, an intermediate from the shikimate pathway rsc.orgtandfonline.comresearchgate.netnih.gov. Chorismate is converted through a series of enzymatic steps to 1,4-dihydroxy-2-naphthoate (DHNA) rsc.orgnih.govfrontiersin.org. This pathway involves several key enzymes, including MenF, MenD, MenH, MenC, MenE, MenB, MenI, MenA, and MenG tandfonline.com. The DHNA molecule forms the naphthoquinone headgroup of menaquinone rsc.orgfrontiersin.org.

Futalosine (B117586) Pathway

An alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, has been identified in some bacteria, including Streptomyces coelicolor and certain human pathogens like Helicobacter pylori and Chlamydia trachomatis researchgate.netresearchgate.netasm.orgbiorxiv.orgtandfonline.com. This pathway also starts from chorismate but proceeds through a different set of intermediates, with futalosine being a key intermediate researchgate.netasm.org. The futalosine pathway ultimately also leads to the formation of DHNA researchgate.net. There are no known microorganisms that utilize both the classical and futalosine pathways simultaneously tandfonline.com.

Enzymes Involved in Menaquinone-7 Biosynthesis (e.g., MenA, MenD, HepS, HepT)

The biosynthesis of MK-7 involves numerous enzymes catalyzing specific steps in both the naphthoquinone ring synthesis and the isoprenoid side chain synthesis, followed by their condensation. Key enzymes in the classical pathway include those encoded by the men genes rsc.orgrsc.orgresearchgate.netwikidata.orgresearchgate.net. For instance, MenD catalyzes an early committed step in the classical pathway, converting chorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) rsc.orgnih.govresearchgate.netmdpi.com. MenA is a prenyltransferase responsible for attaching the heptaprenyl diphosphate (B83284) side chain to the DHNA headgroup rsc.orgnih.govresearchgate.netmdpi.com.

The polyisoprenyl side chain, which is seven units long in MK-7, is synthesized separately. This synthesis is catalyzed by polyprenyl diphosphate synthases. Specifically for MK-7, heptaprenyl diphosphate synthase, composed of subunits like HepS and HepT in B. subtilis, is responsible for producing the C₃₅ heptaprenyl diphosphate from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) precursors rsc.orgnih.govresearchgate.netmdpi.com.

Precursor Metabolism and Flux Control (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Shikimate Pathway, MEP Pathway)

The precursors for menaquinone biosynthesis are derived from central metabolic pathways rsc.orgrsc.orgnih.govresearchgate.netresearchgate.netmdpi.com. The naphthoquinone ring originates from chorismate, which is a product of the shikimate pathway researchgate.netresearchgate.netnih.govfrontiersin.org. The shikimate pathway utilizes erythrose 4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP) as starting materials, which are intermediates of glycolysis and the pentose phosphate pathway researchgate.netresearchgate.net.

The polyisoprenyl side chain is synthesized from the C₅ precursors IPP and DMAPP researchgate.net. In most bacteria, these precursors are generated via the methylerythritol 4-phosphate (MEP) pathway nih.govresearchgate.netresearchgate.netfrontiersin.org. The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P), also derived from glycolysis, as initial substrates researchgate.netresearchgate.net.

Controlling the metabolic flux through these interconnected pathways is crucial for optimizing menaquinone production rsc.orgfrontiersin.orgmdpi.com. Enzymes involved in the precursor pathways, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in the shikimate pathway and Dxs and Dxr in the MEP pathway, can be rate-limiting and subject to feedback regulation rsc.orgnih.govfrontiersin.orgresearchgate.netmdpi.com. Engineering efforts often focus on enhancing the carbon flux towards the shikimate and MEP pathways to increase the availability of chorismate and heptaprenyl diphosphate nih.govfrontiersin.orgmdpi.com.

Microbial Fermentation Strategies for Menaquinone-7 Production

Microbial fermentation is a significant method for the production of MK-7, offering an alternative to chemical synthesis mdpi.comtandfonline.com. Various bacterial strains, particularly Bacillus subtilis and Bacillus amyloliquefaciens, are widely used for MK-7 fermentation due to their natural ability to produce this compound rsc.orgmdpi.comnih.govnih.gov.

Fermentation strategies aim to optimize growth conditions and metabolic flux to maximize MK-7 yield. This includes optimizing the composition of fermentation media, including carbon sources like glycerol (B35011) and glucose, and nitrogen sources such as yeast extract and soytone mdpi.comnih.govfrontiersin.org. Different fermentation techniques, including liquid-state fermentation and solid-state fermentation, have been explored mdpi.comnih.gov.

Challenges in scaling up MK-7 fermentation include issues with heat and mass transfer, particularly in static fermentation methods where biofilm formation can occur mdpi.comresearchgate.net. Innovative approaches, such as the use of biofilm reactors, have been developed to address these challenges and enhance extracellular MK-7 secretion mdpi.comfrontiersin.orgresearchgate.net.

Metabolic engineering plays a crucial role in improving MK-7 production through fermentation. Strategies include overexpression of key enzymes in the biosynthesis pathways, such as MenA and MenD, to enhance substrate supply and catalytic efficiency rsc.orgfrontiersin.orgresearchgate.netmdpi.com. Genetic modifications can also involve strengthening upstream carbon flux through pathways like glycerol metabolism and the MEP pathway nih.govfrontiersin.orgresearchgate.netmdpi.com. Furthermore, techniques like mutation breeding and the application of environmental stress have been investigated to induce genetic mutations and stimulate MK-7 production nih.govfrontiersin.orgfrontiersin.org.

Detailed research findings highlight the impact of specific enzyme modifications and pathway engineering on MK-7 yield. For example, overexpression of MenA and HepS has been shown to significantly increase MK-7 content in B. subtilis and B. amyloliquefaciens rsc.org. Mutations in key enzymes like MenD and MenA have also been identified that enhance MK-7 production researchgate.netmdpi.com.

Microbial Strains for Production (e.g., Bacillus subtilis, Bacillus amyloliquefaciens)

A diverse range of bacterial strains can naturally produce MK-7, including Escherichia coli, Flavobacterium, and various Bacillus species. mdpi.com Notably, Bacillus subtilis and Bacillus amyloliquefaciens are among the predominant strains favored for MK-7 production, particularly Bacillus subtilis natto, which is widely used for manufacturing MK-7 supplements and functional food products. mdpi.comjmb.or.kr Bacillus subtilis is often chosen as a chassis cell for MK-7 biosynthesis due to its fast growth rate, strong secretion ability, and available genetic modification tools. researchgate.netfrontiersin.org Bacillus amyloliquefaciens has also been investigated for its ability to produce MK-7. rsc.orgmdpi.compsu.edunih.govresearchgate.net Studies have compared the MK-7 productivity of different Bacillus strains, including B. licheniformis, B. subtilis, and B. amyloliquefaciens, in various fermentation systems. mdpi.compsu.edu For instance, Bacillus subtilis natto strain NF1 has been identified as highly efficient for MK-7 production in biofilm reactors. psu.edu Another novel strain, Bacillus velezensis ND, has also shown promising MK-7 production capabilities. researchgate.net

Fermentation System Optimization

Optimization of the fermentation process is crucial for increasing MK-7 yield and reducing production costs. frontiersin.org Researchers have explored and refined various elements of fermentation, including the type of fermentation, operating conditions, and media composition. mdpi.comresearchgate.net

Solid-State Fermentation Modalities

Solid-state fermentation (SSF) is a traditional method for MK-7 production, notably in the creation of natto using Bacillus subtilis natto on cooked soybeans. mdpi.comresearchgate.netiaeng.org SSF offers potential advantages such as lower pre-processing energy consumption, higher productivity, reduced wastewater generation, and improved product recovery compared to liquid-state fermentation. mdpi.comresearchgate.net Moreover, SSF can allow for the direct use of the crude fermented product as a food supplement, eliminating the need for extraction and reducing processing steps and costs. mdpi.com However, controlling parameters in SSF can be challenging, and the generation of metabolic heat can lead to slower bacterial growth and lower MK-7 production. researchgate.net The yield of MK-7 in SSF is influenced by various physiochemical and biochemical parameters, including the microorganism type, substrate particle size, medium components, pH levels, moisture content, incubation temperature, aeration rate, and fermentation period. mdpi.com Studies have investigated optimizing SSF using substrates like soybean meal and nixtamalized corn grits, demonstrating the potential for increased MK-7 concentration. researchgate.netiaeng.org For example, using a mixture of soy protein granules and nixtamalized corn grits resulted in a threefold increase in MK-7 concentration compared to traditional methods. researchgate.net

Liquid-State Fermentation Modalities

Liquid-state fermentation (LSF) is widely utilized for MK-7 synthesis and is often preferred for industrial-scale production due to better control over fermentation parameters compared to static SSF. mdpi.comjmb.or.krmazums.ac.ir LSF allows for enhanced bacterial growth rates and reduced fermentation time. mazums.ac.ir However, operational challenges can arise in static LSF due to the pellicle and biofilm formation by Bacillus subtilis natto. frontiersin.orgmdpi.com Agitated LSF can help address some of these issues. psu.edu Optimization of LSF involves refining medium components and operating conditions. researchgate.netmazums.ac.ir Studies have shown that supplementing fermentation batches with carbon sources like glycerol and glucose can enhance microbial metabolism and result in higher MK-7 yields. frontiersin.orgacs.org Optimized media compositions in LSF have led to significant increases in all-trans MK-7 concentration. researchgate.net

Biofilm Reactor Technologies

Biofilm reactors represent a promising cutting-edge technology for MK-7 production, offering an alternative to traditional suspended-cell or static bioreactors. frontiersin.orgmdpi.com These reactors facilitate the attachment of microorganisms to a support material, promoting the formation of mature and robust biofilms. frontiersin.orgmdpi.compsu.edu Biofilms can enhance productivity and process stability by providing a natural way of immobilizing cells, allowing microorganisms to utilize nutrients and produce metabolites more efficiently. mdpi.com Biofilm reactors can sustain mature biofilm formations under relatively high aeration and agitation rates, effectively addressing operational challenges associated with pellicle and biofilm formation in static fermentation. frontiersin.orgmdpi.com Studies using Bacillus subtilis natto in biofilm reactors with plastic composite supports have demonstrated robust extracellular MK-7 secretion. mdpi.compsu.eduscilit.com Optimization of growth conditions in biofilm reactors, including temperature, agitation, and pH, has led to increased MK-7 concentrations. mdpi.compsu.edu Fed-batch strategies involving the addition of carbon sources like glucose have further enhanced MK-7 production in biofilm reactors, showing significantly higher yields compared to suspended-cell bioreactors. psu.edupsu.eduscilit.com

Environmental Parameter Optimization (e.g., Oxygen Supply, pH, Nutrient Availability)

Optimizing environmental parameters during fermentation is critical for maximizing MK-7 production. Key parameters include oxygen supply, pH, and nutrient availability. mdpi.comacs.org

Oxygen supply plays a significant role in MK-7 biosynthesis. Studies have indicated that high oxygen supply can double the yield of MK-7. frontiersin.orgresearchgate.net

The pH of the fermentation medium also significantly impacts MK-7 production. Research has shown that alkaline pH conditions can promote the growth of Bacillus subtilis natto and enhance MK-7 yield. frontiersin.org For instance, a stress adaptation treatment at pH 8.5 followed by fermentation at the same pH resulted in a significant increase in MK-7 yield. frontiersin.org The optimal pH for MK-7 production in biofilm reactors has been determined through optimization studies. mdpi.compsu.edu

Nutrient availability, including carbon and nitrogen sources, is crucial for microbial growth and MK-7 synthesis. mdpi.comacs.org Glycerol and glucose are known to be effective carbon sources for Bacillus subtilis strains, providing faster metabolism outputs and leading to higher MK-7 concentrations. frontiersin.orgmdpi.comacs.org Optimization of medium composition, including the concentrations of glycerol, yeast extract, soytone, and potassium phosphate, has been shown to enhance MK-7 biosynthesis. mdpi.commazums.ac.ir The addition of specific nutrients like K₂HPO₄ has also been found to have a substantial positive effect on MK-7 production. mazums.ac.ir Studies have also investigated the effect of different nitrogen sources and the addition of prenyl alcohols and MgSO₄ on MK-7 production. nih.gov

Metabolic Engineering Approaches for Enhanced Yield

Metabolic engineering offers powerful strategies to enhance MK-7 production by modifying the biosynthetic pathways in microbial strains. frontiersin.orgnih.gov This involves optimizing the MK-7 biosynthetic pathway through techniques such as the overexpression or deletion of genes encoding key enzymes and optimizing gene sequences. rsc.orgfrontiersin.org

In Bacillus subtilis, the MK-7 synthesis pathway involves enzymes from the MEP pathway and the menaquinone synthesis pathway. frontiersin.orgacs.org Enzymes like Dxs and Dxr in the MEP pathway have been identified as rate-limiting steps. frontiersin.orgfrontiersin.orgacs.org Overexpression of genes such as menA, dxs, dxr, ispD, and ispF has been shown to significantly increase MK-7 production. frontiersin.orgrsc.orgnih.govacs.orgrsc.org For example, overexpression of menA in Bacillus subtilis has been reported to increase MK-7 production by up to three times. frontiersin.orgrsc.org Similarly, overexpressing dxs and dxr genes has led to a substantial increase in fermentation yield. frontiersin.org

Metabolic engineering strategies can also involve engineering the glycerol metabolism pathway to increase the utilization of glycerol, a suitable carbon source for MK-7 synthesis. acs.org Overexpression of genes like glpF-glpK, glpD, and tpi in this pathway can enhance MK-7 production. acs.org Deletion of genes that lead to the consumption of intermediate precursors, such as dhbB, can also promote MK-7 synthesis. acs.org

Furthermore, advanced genetic engineering tools like CRISPR-Cas9 are being explored for their potential to resolve drawbacks of traditional genome editing techniques and further optimize the MK-7 anabolism pathway. frontiersin.org Omics technologies, including transcriptomics and metabolomics, are also applied to understand the molecular mechanisms underlying MK-7 metabolic changes under various conditions, guiding metabolic engineering efforts. frontiersin.orgresearchgate.net

Metabolic engineering has successfully led to the development of Bacillus subtilis strains with significantly enhanced MK-7 production, demonstrating the potential for high yields. researchgate.netnih.gov For instance, constructing B. subtilis strains by overexpressing combinations of rate-limiting enzymes has resulted in substantial enhancements in MK-7 production, with some strains achieving significantly higher yields compared to the starting strains. researchgate.netnih.gov

Here is a summary of some research findings on MK-7 production by different Bacillus strains and fermentation methods:

| Strain | Fermentation Method | Substrate/Medium | Key Optimization/Notes | MK-7 Concentration/Yield | Source |

| Bacillus subtilis natto | SSF | Cooked soybeans | Traditional method | 67 mg/kg | researchgate.net |

| Bacillus subtilis natto | SSF | Soy protein granules + corn grits | Optimized substrate | 46.98 mg/kg dry weight | iaeng.org |

| Bacillus subtilis natto | LSF | Glycerol, soybean peptone, yeast extract, K₂HPO₄ | Optimized temperature (30-37°C), time (120h), K₂HPO₄ addition | ~0.319 mg/L | mazums.ac.ir |

| Bacillus subtilis KCTC 12392BP | LSF | Maltose, tryptone, glycerol, etc. | Optimized medium composition | 71.95 ± 1.00 μg/mL | tandfonline.com |

| Bacillus subtilis natto | Biofilm Reactor | Glycerol-based medium | Optimized temperature (35°C), agitation (200 rpm), pH (6.58) | 12.09 mg/L | |

| Bacillus subtilis natto | Biofilm Reactor | Glucose-based medium | Optimized medium composition | 20.46 ± 0.51 mg/L | psu.edu |

| Bacillus subtilis natto | Biofilm Reactor | Glucose-based medium | Fed-batch glucose addition | 28.7 ± 0.3 mg/L | psu.edupsu.eduscilit.com |

| Bacillus amyloliquefaciens Y-2 | LSF | Maize meal hydrolysate | Isolated strain | 7.1 ± 0.5 mg/L | nih.gov |

| Bacillus amyloliquefaciens H.β.D.R.-5 | LSF | Maize meal hydrolysate | Mutagenesis, analog resistance | 30.2 ± 2.7 mg/L | nih.gov |

| Bacillus amyloliquefaciens H.β.D.R.-5 | LSF | Optimized medium | Optimized nitrogen sources, prenyl alcohols, MgSO₄ | 61.3 ± 5.2 mg/L (7-L fermenter) | nih.gov |

| Bacillus velezensis ND | LSF | Raw soybean flour | Novel strain | 43.8 ± 2.8 mg/L | researchgate.net |

| Bacillus velezensis ND | SSF | Raw soybean flour | Novel strain | 150.0 ± 4.9 mg/kg | researchgate.net |

| Escherichia coli (engineered) | LSF | Glucose | Metabolic engineering | 1350 mg/L (scale-up fermentation) | acs.org |

| Bacillus subtilis 168 (engineered) | LSF | Not specified | Overexpression of Dxs, Dxr, Idi, MenA | 50 mg/L | researchgate.netnih.gov |

Table 1: Selected Research Findings on MK-7 Production

Genetic Overexpression of Biosynthetic Genes (e.g., menA, dxs, dxr, yacM-yacN, glpD)

Genetic overexpression of key genes in the MK-7 biosynthetic pathway and related metabolic routes has been a primary strategy to increase production frontiersin.orgnih.gov. Studies have demonstrated that increasing the expression levels of genes involved in both the naphthoquinone ring synthesis and the isoprenoid side chain formation can lead to higher MK-7 titers frontiersin.orgacs.orgnih.govnih.gov.

menA : This gene encodes 1,4-dihydroxy-2-naphthoate heptaprenyltransferase, an enzyme involved in attaching the heptaprenyl side chain to the naphthoquinone ring precursor rsc.orgresearchgate.net. Overexpression of menA has been shown to be a rate-limiting step and its overexpression can significantly increase MK-7 production acs.orgacs.org.

dxs and dxr : These genes are part of the MEP pathway, responsible for synthesizing the heptaprenyl diphosphate side chain precursor. Dxs (1-deoxyxylulose-5-phosphate synthase) and Dxr (1-deoxyxylulose-5-phosphate reductoisomerase) are considered key enzymes in this pathway frontiersin.orgacs.org. Overexpression of dxs and dxr, often along with other MEP pathway genes like yacM and yacN, has been effective in increasing the supply of the isoprenoid precursor, thereby boosting MK-7 production acs.orgacs.org.

yacM-yacN : These genes encode components involved in the MEP pathway, specifically 2-C-methylerythritol 4-phosphate cytidylyltransferase and 2-C-methylerythritol 2,4-cyclodiphosphate synthase, respectively researchgate.net. Their co-expression with dxs and dxr contributes to enhanced heptaprenyl diphosphate synthesis acs.orgacs.org.

glpD : This gene is involved in glycerol metabolism, encoding glycerol-3-phosphate dehydrogenase frontiersin.orgacs.org. Glycerol is a suitable carbon source for MK-7 synthesis in B. subtilis frontiersin.orgacs.org. Overexpression of glpD can enhance glycerol utilization, increasing the metabolic flux towards MK-7 production acs.orgacs.org.

Research findings highlight the impact of overexpressing these genes. For instance, simultaneous overexpression of menA, dxs, dxr, yacM-yacN, and glpD in B. subtilis has led to substantial increases in MK-7 yield acs.orgacs.org. One study reported a final MK-7 yield of 69.5 ± 2.8 mg/L in a modified B. subtilis strain with simultaneous overexpression of these genes and deletion of dhbB acs.org. Another study achieved a shake flask fermentation yield of 129 mg/L in engineered Escherichia coli by overexpressing HepS/HepT from B. subtilis and optimizing other pathways nih.govacs.org.

Table 1 summarizes some reported increases in MK-7 production through genetic overexpression of specific genes:

| Gene(s) Overexpressed | Host Organism | Reported Increase in MK-7 Production | Citation |

| menA | Bacillus subtilis | 2.1-fold | acs.orgacs.org |

| dxs, dxr, yacM, yacN | Bacillus subtilis | Increased yield to 12.0 ± 0.1 mg/L | acs.org |

| glpD | Bacillus subtilis | ~14% increase / Increased yield to 13.7 ± 0.2 mg/L | acs.orgacs.org |

| menA, dxs, dxr, yacM-yacN, glpD (+ ΔdhbB) | Bacillus subtilis | 69.5 ± 2.8 mg/L | acs.orgacs.org |

| HepS/HepT | Escherichia coli | 129 mg/L (shake flask) | nih.govacs.org |

Gene Knockout Strategies (e.g., dhbB, mgsA, araM)

Knocking out genes involved in competing metabolic pathways or those that negatively regulate MK-7 synthesis can redirect metabolic flux towards MK-7 production nih.govresearchgate.net.

dhbB : This gene encodes a bifunctional isochorismate lyase/aryl carrier protein involved in the synthesis of 2,3-dihydroxybenzoic acid (DHBA), a siderophore precursor acs.orgresearchgate.net. DHBA synthesis competes with the MK-7 pathway for the intermediate isochorismate acs.orgnih.gov. Deletion of dhbB reduces the consumption of isochorismate, making more available for MK-7 biosynthesis, and has been shown to enhance MK-7 production acs.orgnih.govresearchgate.netacs.org.

mgsA and araM : These genes are involved in alternative metabolic pathways that can compete for precursors or energy. mgsA encodes methylglyoxal (B44143) synthase, and araM encodes glycerol-1-phosphate dehydrogenase researchgate.net. Knocking out mgsA and araM has been reported to increase MK-7 production, potentially by reducing the drain on shared metabolic resources nih.govresearchgate.net. However, complete knockout of some bypass genes can negatively impact microbial growth researchgate.net.

Studies have demonstrated the effectiveness of gene knockout strategies. For example, deletion of dhbB in B. subtilis has been shown to promote MK-7 synthesis acs.orgnih.govacs.org. Simultaneous knockout of mgsA and araM in a recombinant B. subtilis strain, combined with overexpression of other genes, resulted in a significant increase in MK-7 titer nih.govresearchgate.net.

CRISPR-Cas Systems for Pathway Modulation (e.g., CRISPRi, CRISPRa)

CRISPR-Cas systems offer precise tools for modulating gene expression, enabling targeted upregulation or downregulation of genes involved in MK-7 biosynthesis nih.govresearchgate.net. CRISPR interference (CRISPRi) can be used to repress gene expression, while CRISPR activation (CRISPRa) can be used to activate gene expression nih.govresearchgate.net.

These systems provide a more efficient and targeted approach compared to traditional gene editing methods like homologous recombination nih.govresearchgate.net. CRISPR-Cas9, with its high editing efficiency, can be used to accurately overexpress or knock out specific genes related to the MK-7 pathway nih.gov. Future studies are exploring the application of CRISPRi and CRISPRa systems for modulating the MK-7 anabolism pathway to enhance production nih.govresearchgate.net. A recent study utilized a dual-sgRNA CRISPRa system to precisely regulate ispA and ispE, key genes in MK-7 synthesis, in Bacillus subtilis natto, leading to a significant increase in MK-7 production compared to traditional overexpression systems nih.gov.

Adaptive Evolution Techniques

Adaptive evolution involves subjecting microbial strains to specific environmental conditions or selective pressures to favor the growth and enrichment of variants with improved MK-7 production capabilities frontiersin.orgnih.gov. This can lead to the accumulation of beneficial spontaneous mutations over time frontiersin.org.

Adaptive evolution strategies, sometimes combined with chemical modulators, have been explored to enhance MK-7 biosynthesis nih.govresearchgate.net. For instance, an adaptive evolution strategy based on using glyphosate, an inhibitor of EPSP synthase in the shikimate pathway, was employed to improve MK-7 biosynthesis in Bacillus natto. This resulted in an evolved strain with a significantly higher MK-7 titer and productivity compared to the original strain nih.gov. Another study used temperature-induced mutagenesis-based adaptive evolution of Bacillus amyloliquefaciens to obtain thermo-tolerable strains with improved MK-7 production efficiency from starch researchgate.net.

Table 2 shows the results of an adaptive evolution study using glyphosate:

| Strain | Glyphosate Concentration (mmol/L) | MK-7 Titer (mg/L) | MK-7 Productivity (mg/(L·h)) | Fold Increase (Titer) | Fold Increase (Productivity) | Citation |

| Original Strain | 0 | 24.8 | 0.14 | 1.0 | 1.0 | nih.gov |

| ALE-25-40 | 25 | 62.0 | 0.42 | 2.5 | 3.0 | nih.gov |

Downstream Processing and Purification Methodologies

Following fermentation, downstream processing and purification are crucial steps to recover and obtain high-purity menaquinone-7 nih.govresearchgate.netacs.org. MK-7 produced through fermentation often exists in both cis and all-trans isomeric forms, with the all-trans form being the biologically significant isomer mdpi.comresearchgate.netmediq7.comwaikato.ac.nz. Therefore, purification methods must effectively separate MK-7 from the fermentation broth and enrich the all-trans isomer researchgate.netmediq7.comwaikato.ac.nz.

Advanced purification technologies are being developed to address these challenges. Proprietary purification processes often involve techniques such as extraction, fractionation, and chromatography to isolate and refine MK-7 mediq7.com. Supercritical CO2 extraction technology has been mentioned as a safe and effective method for extracting MK-7 mediq7.com. Fractionation technology is used to concentrate and refine the target substance, while purification technology separates products to achieve high purity mediq7.com.

Achieving a high concentration of the all-trans isomer is a critical aspect of purification. Companies producing high-quality MK-7 supplements aim for a high percentage of the all-trans form, often exceeding 99% mediq7.com. The purification techniques employed significantly influence the final isomeric composition and purity of the MK-7 product mdpi.commediq7.comwaikato.ac.nz. Research continues to explore and refine downstream processing methodologies to improve the efficiency and cost-effectiveness of obtaining high-purity, biologically active all-trans menaquinone-7 from fermentation nih.govresearchgate.netwaikato.ac.nz.

Molecular and Cellular Mechanisms of Menaquinone 7 Action

Role as a Co-factor for Gamma-Glutamyl Carboxylase

Menaquinone-7 serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). frontiersin.orgdoctorsformulas.comnutrafoods.eunih.govwikipedia.org This enzyme is responsible for the post-translational modification of specific proteins, converting glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues. frontiersin.orgdoctorsformulas.comnih.govwikipedia.orglibretexts.org This carboxylation is critical for the protein's ability to bind calcium ions, which is necessary for their biological activity. frontiersin.orglibretexts.orgdiva-portal.orgoregonstate.edu

Carboxylation of Vitamin K-Dependent Proteins (VKDPs)

The carboxylation process facilitated by MK-7 is vital for the activation of a range of Vitamin K-Dependent Proteins (VKDPs). frontiersin.orgdoctorsformulas.comnih.gov These proteins are involved in various physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification. doctorsformulas.comdiva-portal.orgoregonstate.edu While vitamin K is well-known for its role in hepatic synthesis of coagulation factors, MK-7 is particularly effective in promoting the carboxylation of extrahepatic VKDPs. doctorsformulas.comnutrafoods.eunih.gov

Osteocalcin (B1147995) Carboxylation

Osteocalcin (also known as bone Gla protein) is a VKDP synthesized by osteoblasts, the cells responsible for bone formation. diva-portal.orgoregonstate.eduoatext.com The carboxylation of osteocalcin by GGCX, with MK-7 as a cofactor, is essential for its ability to bind calcium and integrate into the bone matrix. frontiersin.orgdiva-portal.orgoatext.comcambridge.orgresearchgate.net Undercarboxylated osteocalcin (ucOC) has a reduced capacity to bind calcium and is considered an indicator of poor vitamin K status in bone. frontiersin.orgnih.govcambridge.orgtaylorandfrancis.com Studies have demonstrated that MK-7 supplementation increases the ratio of carboxylated osteocalcin (cOC) to ucOC, indicating improved vitamin K status in bone tissue. cambridge.orgresearchgate.netplthealth.comresearchgate.net

| Study | MK-7 Dose | Duration | Effect on ucOC | Effect on cOC/ucOC Ratio |

| Study 2 plthealth.comresearchgate.net | 100 µ g/day | 12 weeks | Significantly decreased | Significantly increased |

| Study 1 plthealth.com | 0 µ g/day (control) | 12 weeks | Decreased significantly from baseline | Decreased significantly from baseline |

| Inaba et al. spandidos-publications.com | >100 µ g/day | Short-term | Reduces concentration | Expected to maintain carboxylated state long-term |

| Dalmeijer et al. researchgate.net | 180 or 360 µg/d | 12 weeks | Dose-dependent decrease in dp-ucMGP (proxy for ucOC) | Improved vitamin K status (using ucOC/cOC ratio) |

Matrix Gla Protein (MGP) Carboxylation

Matrix Gla Protein (MGP) is another crucial extrahepatic VKDP, primarily found in the arterial vessel wall and cartilage. diva-portal.orgtaylorandfrancis.commdpi.comoatext.com MGP functions as a potent inhibitor of vascular calcification. frontiersin.orgtaylorandfrancis.commdpi.com Similar to osteocalcin, MGP requires vitamin K-dependent carboxylation of its glutamate (B1630785) residues to become biologically active and effectively bind calcium, thereby preventing its deposition in soft tissues like arteries. frontiersin.orgtaylorandfrancis.comresearchgate.netmdpi.com In addition to carboxylation, MGP also undergoes phosphorylation, which is necessary for its secretion into the extracellular matrix. frontiersin.orgtaylorandfrancis.commdpi.com Undercarboxylated MGP (ucMGP), particularly the dephosphorylated and uncarboxylated form (dp-ucMGP), is inactive and has been associated with increased vascular calcification and cardiovascular risk. researchgate.netmdpi.comoatext.com MK-7 has been shown to decrease levels of dp-ucMGP, suggesting improved MGP carboxylation and enhanced protection against vascular calcification. frontiersin.orgresearchgate.net

| Study | MK-7 Dose | Duration | Effect on dp-ucMGP |

| Dalmeijer et al. researchgate.net | 180 or 360 µg/d | 12 weeks | Decreased significantly and dose-dependently |

Regulation of Gene Expression and Protein Synthesis

Beyond its direct role as a cofactor for GGCX, Menaquinone-7 also influences cellular function by regulating gene expression and protein synthesis. oatext.comoatext.com This involves modulating the transcription of various genes in different cell types, particularly osteoblasts. oatext.comoatext.comsemanticscholar.orgnih.gov

Upregulation of Bone-Specific Genes (e.g., Osteocalcin, Osteoprotegerin, BMP2, Tenascin C, RANKL, RANK)

Research indicates that MK-7 can upregulate the expression of several genes critical for osteoblast differentiation and function, as well as bone remodeling. Studies in osteoblastic cells have shown that MK-7 can increase the mRNA levels of genes such as osteocalcin, osteoprotegerin (OPG), bone morphogenetic protein 2 (BMP2), tenascin C, receptor activator of NF-κB ligand (RANKL), and receptor activator of NF-κB (RANK). nih.govoatext.comcambridge.orgoatext.comsemanticscholar.orgnih.govresearchgate.net

Osteocalcin: While primarily regulated at the post-translational level by carboxylation, MK-7 may also influence its synthesis at the transcriptional level in osteoblasts. oatext.comcambridge.orgoatext.comnih.govresearchgate.net

Osteoprotegerin (OPG): MK-7 has been shown to upregulate OPG, a decoy receptor for RANKL that inhibits osteoclast formation and bone resorption. frontiersin.orgoatext.comoatext.comsemanticscholar.orgresearchgate.net

BMP2: Upregulation of BMP2 by MK-7 can promote osteoblast differentiation and the production of osteoblast-specific proteins. frontiersin.orgnih.govnih.gov

Tenascin C: MK-7 has been observed to increase the expression of tenascin C, a protein involved in bone remodeling and the differentiation of osteoblastic cells. frontiersin.orgnih.govnih.gov

RANKL and RANK: MK-7 can also stimulate the expression of RANKL and its receptor RANK in osteoblastic cells, which are involved in signaling pathways regulating bone resorption. oatext.comcambridge.orgoatext.comresearchgate.net

| Gene | Effect of MK-7 Treatment (e.g., in osteoblastic cells) | Reference |

| Osteocalcin | Upregulation of mRNA expression | oatext.comcambridge.orgoatext.comnih.govresearchgate.net |

| Osteoprotegerin (OPG) | Upregulation of mRNA expression | frontiersin.orgoatext.comoatext.comsemanticscholar.orgnih.govresearchgate.net |

| BMP2 | Upregulation of mRNA expression | frontiersin.orgnih.govnih.gov |

| Tenascin C | Upregulation of mRNA and protein levels | frontiersin.orgnih.govnih.gov |

| RANKL | Upregulation of mRNA expression | oatext.comcambridge.orgoatext.comnih.govresearchgate.net |

| RANK | Upregulation of mRNA expression | oatext.comcambridge.orgoatext.comnih.govresearchgate.net |

Downregulation of Specific Gene Transcripts (e.g., Biglycan (B1168362), Butyrophilin, PSEN1, BACE1, IL-1β, IL-6)

In addition to upregulating bone-related genes, MK-7 has been shown to downregulate the expression of certain genes involved in various cellular processes, including inflammation and neurodegeneration.

Biglycan and Butyrophilin: Studies in osteoblastic cells have reported that MK-7 administration can lead to the downregulation of biglycan and butyrophilin genes. frontiersin.orgnih.govnih.gov

PSEN1 and BACE1: Research in neuroblastoma cells suggests that a reduced form of MK-7 may be associated with the downregulation of genes involved in neurodegenerative processes, such as PSEN1 and BACE1, which are implicated in amyloidogenesis. frontiersin.orgmdpi.com

IL-1β and IL-6: MK-7 has also been linked to the suppression of pro-inflammatory mediators. Studies have shown that MK-7 can significantly decrease the expression of inflammatory cytokines like Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in certain cell types, potentially through the inactivation of NF-κB signaling pathways. frontiersin.orgnih.govoatext.comoatext.commdpi.com

| Gene | Effect of MK-7 Treatment (e.g., in specific cell types) | Reference |

| Biglycan | Downregulation of mRNA expression | frontiersin.orgnih.govnih.gov |

| Butyrophilin | Downregulation of mRNA expression | frontiersin.orgnih.govnih.gov |

| PSEN1 | Downregulation of mRNA expression (with reduced MK-7) | frontiersin.orgmdpi.com |

| BACE1 | Downregulation of mRNA expression (with reduced MK-7) | frontiersin.orgmdpi.com |

| IL-1β | Downregulation of mRNA expression | frontiersin.orgnih.govmdpi.com |

| IL-6 | Downregulation of mRNA expression | frontiersin.orgnih.govmdpi.com |

Influence on Protein Synthesis in Osteoblastic Cells

Menaquinone-7 has been shown to stimulate protein synthesis in osteoblastic cells, which are responsible for bone formation oatext.comoatext.comfrontiersin.orgalliedacademies.org. This effect includes the synthesis of key bone matrix proteins such as osteocalcin oatext.comfrontiersin.orgnih.gov. Studies using osteoblastic MC3T3-E1 cells have demonstrated that MK-7 administration leads to a significant increase in protein content, alkaline phosphatase activity, and osteocalcin production nih.gov. This stimulatory effect on protein synthesis in osteoblasts is sensitive to cycloheximide, an inhibitor of protein synthesis, indicating that MK-7 promotes the de novo synthesis of these proteins nih.gov.

Data from studies on osteoblastic MC3T3-E1 cells illustrate the impact of MK-7 on protein synthesis:

| Treatment Group | Protein Content (% of Control) | Alkaline Phosphatase Activity (% of Control) | Osteocalcin Production (% of Control) |

| Control | 100 | 100 | 100 |

| MK-7 (10⁻⁶ M) | Increased | Increased | Increased |

| MK-7 (10⁻⁵ M) | Increased | Increased | Increased |

| Cycloheximide | Blocked Increase | Blocked Increase | Blocked Increase |

Note: Data is representative of findings indicating a significant increase in these parameters upon MK-7 treatment at specific concentrations, which is inhibited by cycloheximide. nih.gov

Beyond osteocalcin, MK-7 may also influence the expression of other proteins related to osteoblastic function, such as tenascin C and BMP2 nih.gov. An increase in tenascin C protein levels has been observed in MK-7-administered cells nih.gov.

Signal Transduction Pathway Modulation

Menaquinone-7 modulates several key signal transduction pathways involved in cellular processes, including inflammation, cell survival, and differentiation.

Suppression of NF-κB Signaling Pathways

Menaquinone-7 has been shown to suppress the activation of NF-κB signaling pathways in various cell types, including osteoblasts and osteoclasts nih.govoatext.comoatext.comresearchgate.net. NF-κB signaling plays a critical role in inflammation and immune responses, and its activation is essential for osteoclast formation while potently antagonizing osteoblast differentiation oatext.comresearchgate.net. By suppressing NF-κB activation, MK-7 may contribute to its anti-inflammatory effects and influence the balance between bone formation and resorption nih.govresearchgate.neteuropeanreview.orgmdpi.comresearchgate.net. This suppression of NF-κB signaling by MK-7 has been demonstrated to occur in a gamma-carboxylation-independent manner oatext.comresearchgate.net.

Activation of Smad1 Phosphorylation

Studies have indicated that Menaquinone-7 can increase the level of phosphorylated Smad1 in osteoblastic cells nih.govnih.govmedchemexpress.com. Smad proteins are key intracellular mediators of signaling by the transforming growth factor-beta (TGF-β) superfamily, including Bone Morphogenetic Proteins (BMPs) caldic.comresearchgate.net. BMP-2, for instance, is known to induce osteoblast differentiation caldic.com. The observed increase in phosphorylated Smad1 suggests that MK-7 may influence BMP signaling pathways, potentially indirectly through the production of BMP2, as osteoblastic cells possess nuclear binding receptors for MK-7 nih.govnih.gov.

Research findings on Smad1 phosphorylation in MC3T3E1 cells treated with MK-7 include:

| Treatment Group | Phosphorylated Smad1 Level |

| Control | Baseline |

| MK-7 (10 µM) | Increased |

| MK-7 (10⁻⁶ M) | Higher than control |

Note: Data indicates an increase in phosphorylated Smad1 levels upon treatment with MK-7 at specified concentrations. nih.govnih.govmedchemexpress.com

Modulation of PI3K/AKT Pathway

Menaquinone-7 is involved in the modulation of the PI3K/AKT signaling pathway nih.govmdpi.comnih.govresearchgate.netmdpi.com. The PI3K/AKT pathway is a crucial intracellular signaling route involved in various cellular activities, including cell growth, proliferation, survival, and metabolism mdpi.comresearchgate.netmdpi.com. Activation of this pathway can have diverse effects depending on the cell type and context. Studies suggest that MK-7 may activate the PI3K/AKT pathway, potentially influencing processes such as autophagy and cell survival mdpi.com. Some vitamin K-dependent proteins, such as GAS6, can bind to the PI3K/AKT signaling pathway mdpi.com.

Experimental data on the effect of Vitamin K2 (including likely MK-7) on the PI3K/AKT pathway in LPS-induced acute lung injury in mice showed:

| Treatment Group | Ratio of p-PI3K/PI3K | Ratio of p-AKT/AKT |

| Control | ~1.0-fold | ~1.0-fold |

| LPS | ~0.5-fold | ~0.5-fold |

| LPS + VK2 | ~1.8-fold | ~1.8-fold |

Note: Data shows that LPS significantly reduced the ratios of p-PI3K/PI3K and p-AKT/AKT, while VK2 treatment significantly increased these ratios compared to the LPS group. mdpi.com

Influence on MAP Kinase and JAK/STAT Pathways

Menaquinone-7 also influences the MAP Kinase and JAK/STAT signaling pathways nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. The MAP Kinase pathways (including ERK, JNK, and p38) are involved in various cellular responses, such as proliferation, differentiation, and apoptosis mdpi.com. The JAK/STAT pathway is typically involved in mediating responses to cytokines and growth factors, influencing processes like cell growth, differentiation, and immune function mdpi.com. MK-7's modulation of these pathways may contribute to its diverse biological effects, including potential roles in inflammation and cell survival nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. For instance, mitochondrial apoptosis can be induced by this compound via MAP kinase pathways mdpi.com. The JAK-STAT pathway can be activated by reactive oxygen species (ROS), and this compound-7 may abrogate apoptosis by inhibiting Caspase 3 in this context researchgate.net.

Cellular Functions Beyond VKDP Carboxylation

While the gamma-carboxylation of VKDPs is a primary function of vitamin K, Menaquinone-7 exhibits cellular functions that extend beyond this role. These functions often involve the modulation of signal transduction pathways and direct influences on cellular processes. For example, MK-7 stimulates protein synthesis in osteoblastic cells, an effect not solely dependent on VKDP carboxylation oatext.comoatext.comfrontiersin.orgalliedacademies.orgnih.gov. Furthermore, MK-7's suppression of NF-κB signaling has been shown to be independent of gamma-carboxylation oatext.comresearchgate.net. MK-7 also influences gene expression of various proteins related to cellular functions in osteoblastic and osteoclastic cells oatext.comoatext.comnih.gov. These non-carboxylation-dependent mechanisms highlight the broader cellular impact of MK-7.

Table summarizing selected cellular functions of MK-7 beyond VKDP carboxylation:

| Cellular Function | Mechanism | Relevant Cell Types |

| Stimulation of protein synthesis | Promotes synthesis of proteins like osteocalcin; sensitive to cycloheximide | Osteoblastic cells |

| Suppression of NF-κB signaling | Inhibits activation independent of gamma-carboxylation | Osteoblasts, Osteoclasts |

| Modulation of gene expression | Regulates expression of proteins related to cell function | Osteoblasts, Osteoclasts |

| Influence on cell proliferation | Can suppress or have no effect depending on culture duration | Osteoblastic cells |

| Reduction of reactive oxygen species | Decreases ROS production | Osteoblastic cells |

| Increase in cellular migration | Promotes cellular migration | Osteoblastic cells |

| Influence on cell cycle regulation | May override cell cycle regulation by P21 during osteogenesis | Osteoblastic cells |

Effects on Cellular Proliferation and Differentiation (e.g., Osteoblast Maturation, Mesenchymal Stem Cell Osteogenesis)

Menaquinone-7 has demonstrated effects on cellular proliferation and differentiation, particularly in the context of bone health. Studies have shown that MK-7 can influence the behavior of osteoblastic cells, which are responsible for bone formation. While one study indicated no effect on osteoblast proliferation after 4 days, it observed suppressed proliferation after 10 days of culture with MK-7 oatext.com. Conversely, other research suggests that MK-7, along with other vitamin K forms, can significantly increase osteoblastic cell proliferation in a dose-dependent manner researchgate.netnih.gov. The MK-7 homologue has been identified as particularly effective in enhancing the proliferative activity of osteoblasts, both alone and in combination with vitamin D3 mdpi.com.

Beyond proliferation, MK-7 plays a role in osteoblast differentiation and maturation. It has been shown to stimulate the gene expression of key markers in osteoblastic cells, including osteocalcin, osteoprotegerin, the receptor activator of the NFκB ligand (RANKL), and RANK oatext.com. MK-7 may regulate gene expression in osteoblastic MC3T3-E1 cells oatext.com. Furthermore, MK-7 has been found to enhance vitamin D3-induced gene expression of osteocalcin in mesenchymal stem cells (MSCs) oatext.com.

Research utilizing pluripotent stem cell-derived MSCs has provided further insight into MK-7's impact on osteogenesis. Supplementation with MK-7 has been shown to improve osteogenesis in these cells x-mol.netfrontiersin.orgresearchgate.netx-mol.comnih.gov. Specifically, MK-7 supplementation in osteogenic differentiation medium increased the expression of osteogenic markers at both early and late time points of osteoblast differentiation frontiersin.org. It also led to an improved osteoblast phenotype, assessed by various assays frontiersin.org. At day 21, MK-7 increased alkaline phosphatase activity and collagen deposition, while downregulating RUNX2 expression, suggesting the development of a mature cellular phenotype frontiersin.orgresearchgate.netnih.gov.

The mechanism by which MK-7 influences osteoblast differentiation may involve the suppression of NF-κB signaling pathways, which are known to antagonize osteoblast differentiation oatext.com. MK-7 has been found to suppress the activation of NF-κB signaling in both osteoblastogenesis and osteoclastogenesis oatext.com. Additionally, MK-7 can restore the depression of Smad signaling induced by TNF-α and antagonize RANKL-induced NF-κB activation in osteoclast precursors oatext.com.

Interactive Table 1: Effects of Menaquinone-7 on Osteoblastic Cells

| Effect | Observation | Cell Type/Model | Source |

| Proliferation | No effect (4 days), suppressed (10 days) | Osteoblastic cells | oatext.com |

| Proliferation | Significantly increased (dose-dependent) | MC3T3-E1 osteoblastic cells | researchgate.netnih.gov |

| Proliferation | Enhanced, most effective among Vitamin K forms (alone or with Vitamin D3) | Osteoblasts (with hydroxyapatite (B223615) biomaterials) | mdpi.com |

| Gene Expression | Stimulated osteocalcin, OPG, RANKL, RANK | Osteoblastic MC3T3-E1 cells | oatext.com |

| Osteocalcin Gene Expression | Enhanced (with Vitamin D3) | Mesenchymal stem cells | oatext.com |

| Osteogenic Differentiation & Maturation | Improved osteogenesis | Pluripotent stem cell-derived MSCs | x-mol.netfrontiersin.orgresearchgate.netx-mol.comnih.gov |

| Differentiation Markers | Increased expression (early and late time points) | Pluripotent stem cell-derived MSCs | frontiersin.org |

| Mature Phenotype (Day 21) | Increased ALP activity, collagen deposition; downregulated RUNX2 | Pluripotent stem cell-derived MSCs | frontiersin.orgresearchgate.netnih.gov |

| Signaling Pathway | Suppressed NF-κB signaling | Osteoblasts and osteoclasts | oatext.com |

Impact on Mitochondrial Respiration and Electron Transport System Efficiency

Menaquinone-7 plays a significant role in mitochondrial function, particularly in the context of cellular respiration and the electron transport chain (ETC). Menaquinones, including MK-7, are lipid-soluble compounds that are crucial for electron transport activities in metabolism frontiersin.orgrsc.orgfrontiersin.org. In microbial cells, they function as electron carriers between membrane-bound protein complexes in the ETC frontiersin.orgrsc.orgfrontiersin.org. Menaquinone is the sole quinone that shuttles electrons in the respiratory ETC in Gram-positive bacteria, essential for both aerobic and anaerobic respiration processes frontiersin.org.

In human cells, MK-7 has been identified as a mitochondrial electron transport carrier, participating in the energy cycle of the cell and playing a pivotal role in mitochondrial ATP generation dntb.gov.uaresearchgate.net. Research suggests that MK-7 can increase the maximum capacity of cells to generate energy, referred to as reserve energy, by 30–40% researchgate.net. This indicates a role for MK-7 in the redox cycle by transporting electrons in the electron transport chain and supporting mitochondrial ATP generation researchgate.net. This dual role is considered particularly important for aging populations and athletes requiring greater oxygen supply for oxidative phosphorylation researchgate.net.

Studies have also shown that MK-7 can rescue mitochondrial defects in various conditions affecting mitochondrial function researchgate.net. In vitro studies have demonstrated that MK-7 can improve systemic locomotion defects in adult pink1 and parkin mutant flies, though it did not affect mitochondrial remodeling researchgate.net. While MK-7 may not directly increase VO2 max, it contributes to the proton motive force, which facilitates ATP production, by increasing ETC efficiency researchgate.net. This suggests that MK-7 could be a promising compound for treating mitochondrial pathology, including in Parkinson's disease patients with Pink1 or Parkin deficiency researchgate.net.

Furthermore, MK-7 pretreatment has been shown to enhance ATP generation in hypoxic astrocytes europeanreview.orgnih.gov. This effect appears to be mediated, in part, by regulating mitochondrial function nih.gov.

Modulation of Reactive Oxygen Species (ROS) Production

Menaquinone-7 has demonstrated the ability to modulate the production of reactive oxygen species (ROS), which are inevitable byproducts of mitochondrial respiration and can contribute to oxidative stress frontiersin.orgnih.gov. Studies have shown that MK-7 possesses anti-oxidant properties mdpi.com.

In the context of osteogenesis, MK-7 supplementation significantly reduces the production of ROS species under osteogenic conditions in pluripotent stem cell-derived MSCs frontiersin.org. At day 2 of treatment, a significant reduction in ROS production was observed, and while the difference was not statistically significant at day 7, reduced levels were maintained frontiersin.org. This suggests that MK-7 can counteract oxidative stress during bone development in vitro frontiersin.org. The mechanism may be associated with the inhibition of 12-LOX activity, which can decrease ROS generation mdpi.com.

MK-7 has also been shown to inhibit hypoxia-induced ROS production in astrocytes europeanreview.orgnih.gov. This prohibitory function on ROS generation was observed to be dose-dependent europeanreview.org. By decreasing the intracellular generation of ROS, MK-7 can protect astrocytes from oxidative stress, thereby promoting their viability and proliferation under hypoxic conditions europeanreview.org.

In other research, this compound, including potentially MK-7, has been shown to significantly inhibit the generation of ROS in microglia induced by rotenone (B1679576) nih.gov. While the exact mechanism by which this compound acts as an antioxidant targeting mitochondrial dysfunction is still being investigated, its ability to modulate ROS production is evident nih.gov.

Interactive Table 2: Effects of Menaquinone-7 on Mitochondrial Function and ROS Production

| Effect | Observation | Cell Type/Model | Source |

| Electron Transport Carrier | Functions in the ETC | Microbial cells, Human cells | frontiersin.orgrsc.orgfrontiersin.orgresearchgate.net |

| Mitochondrial ATP Generation | Pivotal role, increases reserve energy by 30-40% | Human cells | dntb.gov.uaresearchgate.net |

| Mitochondrial Defects | Rescued defects, improved locomotion in mutant flies | Various conditions, pink1 and parkin mutant flies | researchgate.net |

| ETC Efficiency | Increases efficiency, contributes to proton motive force | Cells | researchgate.net |

| ATP Generation under Hypoxia | Enhanced | Hypoxic astrocytes | europeanreview.orgnih.gov |

| ROS Production | Significantly reduced under osteogenic conditions | Pluripotent stem cell-derived MSCs | frontiersin.org |

| ROS Production | Inhibited hypoxia-induced ROS (dose-dependent) | Hypoxic astrocytes | europeanreview.orgnih.gov |

| ROS Production | Inhibited rotenone-induced ROS (this compound) | Microglia | nih.gov |

| Oxidative Stress | Counteracts oxidative stress during bone development | Developing bone (in vitro) | frontiersin.org |

| Oxidative Stress | Protects astrocytes from oxidative stress under hypoxia | Hypoxic astrocytes | europeanreview.org |

Physiological and Biological Roles of Menaquinone 7

Role in Bone Homeostasis and Metabolism

Bone homeostasis is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. MK-7 contributes to this balance through several mechanisms. frontiersin.orgoatext.com

Stimulation of Osteoblastic Bone Formation

Studies have shown that MK-7 stimulates osteoblastic bone formation. In vitro studies using osteoblastic cells have demonstrated that MK-7 can increase alkaline phosphatase activity, osteocalcin (B1147995) content, and DNA content, which are markers of osteogenesis. alliedacademies.org MK-7 stimulates protein synthesis, including osteocalcin and other protein molecules, in osteoblastic cells. oatext.comoatext.com It has also been shown to enhance vitamin D3-induced gene expression of osteocalcin in mesenchymal stem cells. oatext.com Furthermore, MK-7 may act as a transcription regulator of bone-specific genes, potentially through steroid and xenobiotic receptors (SXRs), promoting the expression of osteoblastic marker proteins and stimulating the synthesis of various proteins like osteocalcin. oatext.comcambridge.orgcambridge.org

Inhibition of Osteoclastic Bone Resorption

MK-7 has demonstrated suppressive effects on osteoclastic bone resorption in vitro. oatext.commedchemexpress.comnih.gov It can inhibit the formation of osteoclast-like cells induced by bone-resorbing agents such as parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2). nih.gov The inhibitory action of MK-7 on osteoclasts may partly involve the suppression of NF-κB signaling pathways, which are essential for osteoclast formation. oatext.comoatext.comcaldic.comresearchgate.net

Enhancement of Bone Mineralization and Calcium Deposition

Menaquinone-7 plays a vital role in enhancing bone mineralization and directing calcium deposition into the bone matrix. As a cofactor for γ-carboxylase, MK-7 is essential for the carboxylation of osteocalcin, a protein synthesized by osteoblasts. frontiersin.orgoatext.comgnosisbylesaffre.com Carboxylated osteocalcin has a strong affinity for calcium ions, facilitating the binding of calcium to the bone mineral matrix. gnosisbylesaffre.commums.ac.irmdpi.com Adequate carboxylation of osteocalcin is crucial for proper bone mineralization and strength. gnosisbylesaffre.com Studies have shown that MK-7 supplementation can improve osteocalcin carboxylation, leading to a decrease in the inactive, undercarboxylated form of osteocalcin. cambridge.orgcambridge.orgmdpi.com In vitro studies have also demonstrated that MK-7 can stimulate calcification in bone tissues. oatext.commedchemexpress.com

Influence on Osteoblast-Specific Gene Transcription

MK-7 influences the transcription of several genes important for osteoblast function and bone formation. In vitro studies have shown that MK-7 can induce the expression of osteoblast-specific genes, including osteocalcin, osteoprotegerin (OPG), receptor activator of NF-κB (RANK), and RANK ligand (RANKL). cambridge.orgcambridge.org It may also regulate the gene expression of various proteins related to cellular functions in osteoblastic cells. oatext.comoatext.com Research using osteoblastic cell lines has identified that MK-7 administration can upregulate genes such as tenascin C and BMP2, while downregulating others like biglycan (B1168362) and butyrophilin. nih.gov This suggests a complex regulatory role of MK-7 in osteoblast activity at the genetic level.

Involvement in Cardiovascular System Health

Beyond its impact on bone, Menaquinone-7 is also involved in maintaining cardiovascular system health, primarily through its role in preventing vascular calcification. mdpi.comjournals.co.zafrontiersin.org

Prevention of Arterial and Cerebrovascular Calcification

Vascular calcification, the deposition of calcium in the walls of arteries, is a significant risk factor for cardiovascular disease. kjim.orgnih.gov Matrix Gla protein (MGP) is a potent inhibitor of soft tissue calcification and is a vitamin K-dependent protein. frontiersin.orgnih.gov MK-7 acts as a cofactor for the carboxylation of MGP, converting it into its active form, which can then effectively inhibit the deposition of calcium in the arteries. frontiersin.orgahajournals.org Vitamin K insufficiency leads to the production of inactive, uncarboxylated MGP, which is associated with increased arterial calcification. mdpi.comkjim.orgnih.govoatext.com Studies have shown that MK-7 supplementation can decrease levels of inactive MGP, indicating improved vascular vitamin K status. mdpi.comkjim.orgoatext.com Clinical trials have investigated the effect of MK-7 on vascular stiffness and calcification, with some studies suggesting that MK-7 supplementation may help to attenuate age-related vascular stiffening and slow the progression of coronary artery calcification, particularly in individuals with poor vitamin K status or existing coronary artery disease. mdpi.comoatext.commenaq7.comnutraceuticalbusinessreview.comjrmds.infrontiersin.orggnosisbylesaffre.com

MK-7 may also play a role in cerebrovascular health by potentially preventing cerebrovascular calcification. mediq7.commdpi.com Research in aged mice models has suggested that MK-7 administration could improve cerebrovascular calcification and associated memory decline. mediq7.comresearchgate.net

Data Tables

Regulation of Calcium Metabolism in Vascular Tissues

Menaquinone-7 plays a significant role in the regulation of calcium metabolism, particularly in vascular tissues. It is essential for the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. nih.govdiva-portal.org In its inactive, uncarboxylated form (ucMGP), MGP cannot effectively bind calcium ions, leading to their potential deposition in arterial walls. nih.govdiva-portal.org MK-7 facilitates the gamma-carboxylation of ucMGP, converting it to its active form (cMGP). nih.gov Activated MGP binds to calcium, preventing its accumulation and the subsequent calcification of arteries. nih.govdiva-portal.org Studies have shown that low vitamin K status, indicated by high levels of inactive MGP (dp-ucMGP), is associated with increased vascular calcification and cardiovascular risk. oatext.comnih.gov Supplementation with MK-7 has been shown to decrease circulating levels of dp-ucMGP, indicating improved vitamin K status in vascular tissues. oatext.commdpi.com

Impact on Vascular Elasticity (Implied through calcification prevention)

The prevention of vascular calcification by Menaquinone-7 has a direct implication for maintaining vascular elasticity. Arterial calcification contributes to the stiffening of artery walls, reducing their flexibility and increasing the risk of cardiovascular events. By inhibiting the deposition of calcium in vascular tissues through the activation of MGP, MK-7 helps to preserve the elastic properties of arteries. oatext.commenaq7.com Clinical studies have demonstrated that MK-7 supplementation can attenuate age-related stiffening of artery walls and improve vascular elasticity, particularly in populations with low vitamin K status. oatext.commdpi.commenaq7.com

Data from a study on healthy post-menopausal women showed that Menaquinone-7 supplementation for three years not only inhibited age-related stiffening but also led to a statistically significant improvement in vascular elasticity. menaq7.com Another study involving women with low vitamin K status demonstrated that one year of MK-7 supplementation significantly attenuated vascular stiffness, especially in post-menopausal women with a high stiffness index. mdpi.com

Here is a representation of data on the impact of MK-7 on vascular stiffness:

| Study Population | Intervention Duration | MK-7 Dose | Outcome Measured | MK-7 Group Change | Placebo Group Change | Significance (p-value) | Source |

| Healthy Post-menopausal Women | 3 Years | 180 mcg/day | Arterial Stiffness | Improvement | Stiffening | Statistically Significant | menaq7.com |

| Women with low Vitamin K status (Post-menopausal with high stiffness) | 1 Year | 180 µ g/day | Vascular Stiffness | Attenuated Stiffening | Increased Stiffening | 0.035 | mdpi.com |

| Women with low Vitamin K status (Post-menopausal with high stiffness) | 1 Year | 180 µ g/day | Brachial Blood Pressure | -3.0% ± 9.0 | Increased | 0.007 | mdpi.com |

| Women with low Vitamin K status (Post-menopausal with high stiffness) | 1 Year | 180 µ g/day | Distensibility Coefficient | +13.3% ± 32.3 | Decreased | 0.040 | mdpi.com |

Emerging Roles in Other Physiological Systems

Beyond its established roles in bone and cardiovascular health, research is exploring the emerging roles of Menaquinone-7 in other physiological systems, including neurological health.

Neurological Health and Cognitive Function

Menaquinone-7 is being investigated for its potential benefits in supporting neurological health and cognitive function. Vitamin K is present in the brain, primarily as MK-4, and dietary intake of various forms, including MK-7, can increase its concentration. tandfonline.com MK-7 may influence neurological function through various mechanisms, including its impact on calcium metabolism, its antioxidant and anti-inflammatory properties, and its potential role in modulating gene expression and sphingolipid metabolism in the brain. gnosisbylesaffre.combiomedres.usnutraceuticalbusinessreview.comnih.govnih.gov

Amelioration of Cerebrovascular Calcification-Associated Memory Decline

Cerebrovascular calcification, the deposition of calcium in the blood vessels of the brain, is associated with cognitive decline. nutraceuticalbusinessreview.comresearchgate.net Research in aged mice has shown that Menaquinone-7 administration can ameliorate cerebrovascular calcification and the associated memory decline. nih.govnutraceuticalbusinessreview.comresearchgate.net Studies using micro-computed tomography (μCT) scanning and assessment of biomarkers such as growth arrest-specific 6 (GAS6) and carboxylated matrix GLA protein levels in the brain have provided evidence for this effect. nih.govnutraceuticalbusinessreview.comresearchgate.net Behavioral tests, such as the Morris Water Maze Test, have also indicated that MK-7 can improve memory performance in aged mice. nih.govnutraceuticalbusinessreview.comresearchgate.net

Data from a study on aged mice investigating the effects of MK-7 on cerebrovascular calcification and memory decline:

| Study Subject | Intervention Duration | MK-7 Dose (µ g/day/mouse ) | Key Findings | Source |

| Aged Mice | 4 months | 400 | Improved cerebrovascular calcification (μCT-based). nih.govresearchgate.net | nih.govresearchgate.net |

| Aged Mice | 4 months | 400 | Restored memory loss (Morris Water Maze Test). nih.govnutraceuticalbusinessreview.comresearchgate.net | nih.govnutraceuticalbusinessreview.comresearchgate.net |

| Aged Mice | 4 months | 400 | Increased carboxylated matrix Gla proteins and ganglioside levels in the brain. nih.govnutraceuticalbusinessreview.comresearchgate.net | nih.govnutraceuticalbusinessreview.comresearchgate.net |

| Aged Mice | 4 months | 400 | Reduced phosphorous levels in the blood. nih.govresearchgate.net | nih.govresearchgate.net |

Potential in Peripheral Neuropathy

Menaquinone-7 has shown potential in ameliorating symptoms of peripheral neuropathy, a condition characterized by damage to peripheral nerves, often resulting in weakness, numbness, and pain. biomedres.usnutraceuticalsworld.com Clinical studies have investigated the effects of MK-7 supplementation in patients with peripheral neuropathy due to conditions such as diabetes or vitamin B12 deficiency. biomedres.usnutraceuticalsworld.comnovozymesonehealth.com

A clinical study involving patients with peripheral neuropathy due to type 2 diabetes or B12 deficiency reported that supplementation with MK-7 led to significant reductions in symptoms such as pain, tingling, prickling, burning sensations, weakness, numbness, and general fatigue. nutraceuticalsworld.com These improvements were assessed using the Visual Analog Scale (VAS) and were sustained even after the supplementation period. nutraceuticalsworld.com The proposed mechanism of action may involve MK-7's influence on calcium pathways and its role in activating proteins involved in neuromuscular function. nutraceuticalsworld.com

Data from a clinical study on the effect of MK-7 on peripheral neuropathy symptoms:

| Study Population | Intervention Duration | MK-7 Dose | Outcome Measured (Visual Analog Scale) | Baseline VAS (Average) | Week 8 VAS (Approximate) | Week 12 VAS (Approximate) | Source |

| Patients with Peripheral Neuropathy (Diabetes or B12 deficiency) | 8 weeks | 100 mcg twice daily | Symptom Severity | 8-9 | 3-4 | 1-2 | nutraceuticalsworld.com |

| Placebo Group | 8 weeks | Placebo | Symptom Severity | 8-9 | 8-9 | 8-9 | nutraceuticalsworld.com |

Implications for Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)

Emerging research suggests potential implications for Menaquinone-7 in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. nih.govfoodstandards.gov.autandfonline.commediq7.comajol.infonih.gov While the exact mechanisms are still under investigation, several pathways are being explored.

MK-7's potential in these diseases may be related to its ability to reduce neuroinflammation and oxidative stress, both of which are implicated in the pathogenesis of neurodegenerative disorders. gnosisbylesaffre.comnutraceuticalbusinessreview.comnih.goveurekalert.org Studies have indicated that MK-7 can modulate inflammatory signaling pathways and restore oxidative-anti-oxidative homeostasis in the brain. nih.goveurekalert.org

Furthermore, MK-7 may play a role in protecting brain cells from the toxic effects of amyloid-beta (Aβ), a key factor in Alzheimer's disease. mediq7.comajol.info Research suggests that MK-7 may decrease Aβ production and reduce its aggregation. ajol.info

The involvement of vitamin K in sphingolipid metabolism, which is crucial for neuronal function and is altered in neurodegenerative diseases, also points to a potential role for MK-7. nih.govnih.gov Additionally, MK-7 may influence the expression of genes involved in neurodegeneration and neuroinflammation. gnosisbylesaffre.comnutraceuticalbusinessreview.com

Animal studies have provided evidence that MK-7 can counteract age-related structural and cognitive deterioration in the brain, showing improvements in functional performance, memory, and a reduction in markers of inflammation and neurodegeneration. nih.goveurekalert.orgresearchgate.net

While promising, further research, particularly in human clinical trials, is needed to fully elucidate the implications of Menaquinone-7 for the prevention and management of neurodegenerative diseases.

Regulation of Neuroinflammation and Amyloidogenesis-Associated Genes

Emerging research suggests a potential role for menaquinone-7 in supporting neurological health by influencing genes involved in neurodegeneration and neuroinflammation. Studies utilizing human neuroblastoma cells have investigated the effects of menaquinone-7 (specifically, reduced menaquinone-7, MK7R) on the expression of key genes. Treatment with MK7R was associated with the downregulation of genes linked to neurodegeneration, such as PSEN1 and BACE1. nih.govnutritionaloutlook.comnih.govresearchgate.netnutraceuticalbusinessreview.com Concurrently, genes recognized for their protective roles against amyloidogenesis, including ADAM10 and ADAM17, were observed to be upregulated. nih.govnutritionaloutlook.comnih.govresearchgate.netnutraceuticalbusinessreview.com Further analysis revealed a correlation between hypermethylation and the observed downregulation of PSEN1, IL-1β, and IL-6. nih.govnutritionaloutlook.comnih.govresearchgate.netnutraceuticalbusinessreview.com These findings suggest that menaquinone-7 may exert neuroprotective effects by modulating neurodegenerative and neuroinflammatory pathways, potentially mediated through the epigenetic mechanism of hypermethylation in the regulatory regions of specific genes. nih.govnutritionaloutlook.comnih.govresearchgate.netnutraceuticalbusinessreview.com

Skeletal Muscle Health and Energy Homeostasis (e.g., VO2max, Muscle Cramps)

Menaquinone-7 appears to have relevance for skeletal muscle health and energy metabolism. Research indicates a potential role in energy homeostasis, including effects on VO2max and muscle cramps. researchgate.netdntb.gov.ua Studies have explored the impact of menaquinone-7 on oxygen uptake and aerobic fitness, suggesting an association with increased VO2max levels. eurochem.de Furthermore, menaquinone-7 has been investigated for its potential in alleviating muscle cramps, particularly those of idiopathic origin. eurochem.deresearchgate.net An interventional case-series study observed that daily administration of menaquinone-7 provided relief from the severity and frequency of cramps. eurochem.deresearchgate.net The proposed mechanisms for these effects include the improvement of oxygen availability through enhanced perfusion and improved mitochondrial respiration. researchgate.netdntb.gov.ua

Immune System Modulation and Anti-inflammatory Effects

Menaquinone-7 has demonstrated immunomodulatory and anti-inflammatory properties. Studies have shown that menaquinone-7 can modulate immune and inflammatory biomarkers. menaq7.comglobenewswire.com In vitro research using human monocyte-derived macrophages indicated that menaquinone-7 was able to dose-dependently inhibit the gene expression and protein production of pro-inflammatory markers such as TNF-α, IL-1α, and IL-1β. menaq7.comglobenewswire.comnih.gov This suggests a mechanism by which menaquinone-7 may support health by impacting markers of inflammation. menaq7.comglobenewswire.com Vitamin K, in general, may also suppress IL-6 production, potentially through the activation of immune inhibitory proteins like growth-arrest-specific gene 6 (Gas6) and protein S, or directly by inhibiting the phosphorylation of IKKa/b, which is required for NF-κB activation. mdpi.com

Endocrine and Metabolic Regulation (e.g., Diabetes, Glycemic Control)

Menaquinone-7 has been linked to endocrine and metabolic regulation, with potential implications for conditions like diabetes and glycemic control. Studies suggest that a higher dietary intake of vitamin K2 is associated with a significantly lower likelihood of developing Type 2 diabetes. eurochem.de Menaquinone-7 may play a role in improving the body's oxygen uptake, which can be beneficial in managing diabetes. eurochem.de It is also suggested to reduce the progression of insulin (B600854) resistance and improve insulin sensitivity. eurochem.de Menaquinone-7 activates osteocalcin, a protein known to regulate glucose homeostasis. eurochem.dehealthymaxmarket.comfrontiersin.org Clinical trials have investigated the effects of menaquinone-7 supplementation on metabolic parameters in individuals with Type 2 diabetes. One study observed that menaquinone-7 supplementation was associated with significant reductions in fasting blood sugar (FBS) and HbA1c levels. nih.govresearchgate.net While some studies indicate improvements in glycemic indices, the effects on lipid profiles have not always been statistically significant. nih.govresearchgate.net

Gut Microbiome Modulation and Gut-Bone Axis Interactions

Research highlights the intricate relationship between the gut microbiome, vitamin K, and bone health, often referred to as the gut-bone axis. The gut microbiota plays a role in bone metabolism, although the exact mechanisms are still being clarified. europeanreview.org Vitamin K can influence the structure and composition of the gut microbial community. nih.gov Conversely, the composition of the gut microbiota is associated with fecal menaquinone concentrations. nih.gov Microbially synthesized vitamin K is believed to contribute to the regulation of bone resorption. nih.gov Studies in growing rats under calcium restriction have investigated the effects of dietary menaquinone-7 on bone accrual and the gut microbiome. nih.govresearchgate.netnih.gov Calcium deficiency was found to diminish the richness and disrupt the composition of the microbiome, along with altering metabolic profiles. nih.govresearchgate.netnih.gov Menaquinone-7 supplementation in these rats significantly increased cortical thickness, cortical bone area, and femur calcium content. nih.govresearchgate.netnih.gov The beneficial effects of menaquinone-7 on bone quality involve the modulation of host metabolic pathways and the composition of the gut microbiota, suggesting the gut-bone axis as a potential target for improving bone health, particularly under conditions of calcium deficiency. nih.govresearchgate.netnih.gov Dietary menaquinones can be remodeled by the gut microbiome into other menaquinones, further participating in physiological pathways. mdpi.com

Data Tables

| Study Focus | Key Findings Related to Menaquinone-7 | Relevant Genes/Markers | Model System | Citations |

| Regulation of Neuroinflammation and Amyloidogenesis | Downregulation of PSEN1, BACE1, IL-1β, IL-6; Upregulation of ADAM10, ADAM17; Correlation between hypermethylation and downregulation of PSEN1, IL-1β, IL-6. | PSEN1, BACE1, IL-1β, IL-6, ADAM10, ADAM17 | Human neuroblastoma cells (SK-N-BE) | nih.govnutritionaloutlook.comnih.govresearchgate.netnutraceuticalbusinessreview.com |

| Skeletal Muscle Health and Energy Homeostasis | Associated with improved oxygen uptake and increased VO2max; Provided relief from severity and frequency of muscle cramps. | VO2max | Human (interventional case-series for cramps) | researchgate.netdntb.gov.uaeurochem.deresearchgate.net |